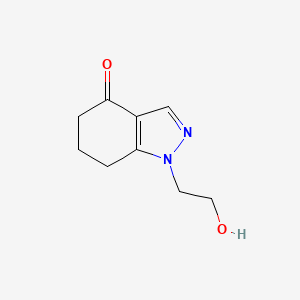

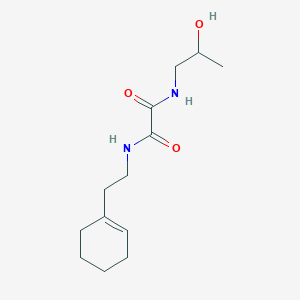

1-(2-hydroxyethyl)-6,7-dihydro-1H-indazol-4(5H)-one

Übersicht

Beschreibung

The compound “1-(2-hydroxyethyl)-6,7-dihydro-1H-indazol-4(5H)-one” is a complex organic molecule. It likely contains an indazole core, which is a type of nitrogen-containing heterocycle . The “2-hydroxyethyl” part suggests the presence of an alcohol functional group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution or condensation reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. Compounds with similar structures often participate in reactions involving their functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar structures often have properties like solubility in water or organic solvents, melting points, boiling points, and specific rotations .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-(2-hydroxyethyl)-6,7-dihydro-1H-indazol-4(5H)-one and its derivatives have been subjects of research due to their significant chemical properties and potential applications in various fields. A study by Pordel et al. (2014) focused on the synthesis of new heterocyclic green dyes derived from indazolyliden derivatives, highlighting the compounds' deep green color and their intramolecular charge transfer (ICT) states. These properties suggest applications in developing new dyes and pigments with potential uses in industries such as textiles and inks (Pordel, Beyramabadi, & Mohammadinejad, 2014).

Ligand Synthesis and Metal Complex Formation

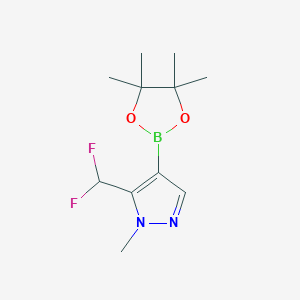

The research by Rheingold et al. (1997) introduced hydrotris(indazolyl)borates, a series of ligands synthesized from indazoles with various substituents, leading to diverse metal complexes. These compounds represent a new class of homoscorpionates that could be used in coordination chemistry and catalysis, providing insights into the design of new ligands for metal complex formation (Rheingold, Haggerty, Yap, & Trofimenko, 1997).

Electrochemical Applications

Marrosu et al. (1995) explored the electrochemical reduction of N-benzyl-N-nitrosoanthranilic acid to produce 1-benzyl-1,2-dihydro-3H-indazol-3-one, demonstrating the potential of indazole derivatives in synthetic electrochemistry. This work presents a method for producing indazole derivatives through electrochemical means, suggesting applications in synthesizing pharmacologically relevant compounds (Marrosu, Petrucci, & Trazza, 1995).

Drug Discovery and Molecular Pharmacology

A comprehensive review by Mal et al. (2022) on the synthetic strategies, molecular pharmacology, and future perspectives of indazole derivatives underscores the significance of these compounds in medicinal research. Indazoles are highlighted for their role in drug discovery, particularly for treating various cancers, chronic inflammation, and other conditions. This review provides an extensive overview of the indazole scaffold's versatility in developing new therapeutic agents, showcasing the broad potential applications of these derivatives in medicine (Mal, Malik, Mahapatra, Mishra, Pal, & Paidesetty, 2022).

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes such as petase . PETase is a type of hydrolase enzyme that breaks down polyethylene terephthalate (PET), a common type of plastic .

Mode of Action

It’s known that similar compounds can bind to their target enzymes and alter their activity . For instance, in the case of PETase, the compound could potentially bind to the enzyme and influence its ability to degrade PET .

Biochemical Pathways

It’s known that similar compounds can influence the degradation of pet . This process involves the hydrolysis of PET into terephthalic acid (TPA) and ethylene glycol (EG), which are then further metabolized .

Pharmacokinetics

Similar compounds, such as hydroxyethyl starch, have been studied extensively . These compounds are rapidly metabolized and excreted, and their plasma clearance is significantly higher than other similar compounds .

Result of Action

Similar compounds have been found to have genotoxic effects . For instance, 2-hydroxyethyl methacrylate (HEMA), a methacrylate commonly used in dentistry, has been reported to induce genotoxic effects .

Action Environment

Similar compounds, such as icaridin, have been found to be effective insect repellents in various environments . The effectiveness of these compounds can be influenced by factors such as temperature, humidity, and the presence of other substances .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to show degradation activity toward bis(2-hydroxyethyl) terephthalate (BHET), a polyethylene terephthalate degradation intermediate

Cellular Effects

The effects of 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one on various types of cells and cellular processes are complex and multifaceted. For instance, it has been found to influence cell function by interacting with cell signaling pathways . It also appears to have an impact on gene expression and cellular metabolism . The specific cellular processes affected by this compound and the mechanisms through which it exerts these effects are still being investigated.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression have also been associated with this compound

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited

Dosage Effects in Animal Models

The effects of 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one can vary with different dosages in animal models Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available

Metabolic Pathways

1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is likely involved in certain metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-5-4-11-8-2-1-3-9(13)7(8)6-10-11/h6,12H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTQZXVSASCORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2CCO)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2995870.png)

![3-Benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2995871.png)

![2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2995873.png)

![4-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2995875.png)

![N-(4-sulfamoylphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2995876.png)

![N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2995878.png)

![N-(3-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2995889.png)